

# synthesis of 5-Hydroxy-2-iodobenzoic acid from 2-amino-5-hydroxybenzoic acid

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 5-Hydroxy-2-iodobenzoic acid

Cat. No.: B1302134

[Get Quote](#)

An In-depth Technical Guide to the Synthesis of **5-Hydroxy-2-iodobenzoic Acid** from 2-amino-5-hydroxybenzoic Acid

## Introduction

**5-Hydroxy-2-iodobenzoic acid** is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules.<sup>[1]</sup> Its synthesis from 2-amino-5-hydroxybenzoic acid is a classic example of the Sandmeyer reaction, a versatile method for the conversion of an aromatic amine to an aryl halide via a diazonium salt intermediate.<sup>[2][3]</sup> This technical guide provides a comprehensive overview of this synthesis, including a detailed experimental protocol, a summary of quantitative data, and visual representations of the chemical pathway and experimental workflow.

## Reaction Principle

The synthesis proceeds through a two-step mechanism:

- Diazotization:** The primary aromatic amine, 2-amino-5-hydroxybenzoic acid, is treated with nitrous acid (formed in situ from sodium nitrite and a strong acid, typically hydrochloric acid) at low temperatures (0 °C) to form a highly reactive diazonium salt. This intermediate is generally not isolated and is used immediately in the subsequent step.<sup>[4]</sup>
- Iodination:** The diazonium salt is then subjected to a reaction with a source of iodide ions, such as potassium iodide. The diazonium group serves as an excellent leaving group (as

dinitrogen gas), facilitating its displacement by the iodide ion to yield the final product, **5-Hydroxy-2-iodobenzoic acid**.[\[4\]](#)

## Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of **5-Hydroxy-2-iodobenzoic acid**.

Parameter	Value
Yield	88% <a href="#">[4]</a>
Melting Point	180°C <a href="#">[4]</a>
Appearance	Brown solid <a href="#">[4]</a>
IR (KBr)	$\nu_{\text{max}}$ = 3293, 1700, 1666, 1583, 1477, 1427, 1307, 1265, 1241, 1222, 1018, 933, 877, 827, 782 $\text{cm}^{-1}$ <a href="#">[4]</a>
$^1\text{H}$ NMR (500 MHz, DMSO- $d_6$ )	$\delta$ = 6.69 (1H, d, $J$ = 8.5 Hz), 7.13 (1H, s), 7.71 (1H, d, $J$ = 8.5 Hz), 9.9 (1H, s) <a href="#">[4]</a>
$^{13}\text{C}$ NMR (DMSO- $d_6$ )	$\delta$ = 80.5, 117.8, 120.6, 137.9, 141.7, 157.8, 168.3 <a href="#">[4]</a>
HRMS (APCI)	Calculated for $[\text{M} + \text{H}]^+$ for $\text{C}_7\text{H}_5\text{O}_3\text{I}$ : 264.9361, Found: 264.9377 <a href="#">[4]</a>

## Experimental Protocol

This protocol is based on a documented procedure for the synthesis of **5-Hydroxy-2-iodobenzoic acid**.[\[4\]](#)

## Materials and Reagents

- 2-amino-5-hydroxybenzoic acid
- Concentrated hydrochloric acid (HCl)
- Sodium nitrite ( $\text{NaNO}_2$ )

- Potassium iodide (KI)
- Ethyl acetate
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Deionized water
- Ice

## Equipment

- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Dropping funnel
- Heating mantle or water bath
- Separatory funnel
- Rotary evaporator
- Silica gel for column chromatography

## Procedure

### Step 1: Diazotization

- Dissolve 2-amino-5-hydroxybenzoic acid (1.99 g, 1.33 mmol) in 20 mL of water in a round-bottom flask.
- Cool the flask to 0 °C in an ice bath while stirring.
- Slowly add 10 mL of concentrated hydrochloric acid to the cooled solution.

- In a separate beaker, dissolve sodium nitrite (1.08 g, 45.6 mmol) in a minimal amount of water.
- Add the sodium nitrite solution dropwise to the acidic solution of 2-amino-5-hydroxybenzoic acid, ensuring the temperature is maintained at 0 °C.
- Stir the reaction mixture at 0 °C for an additional 30 minutes to complete the formation of the diazonium salt.<sup>[4]</sup>

#### Step 2: Iodination

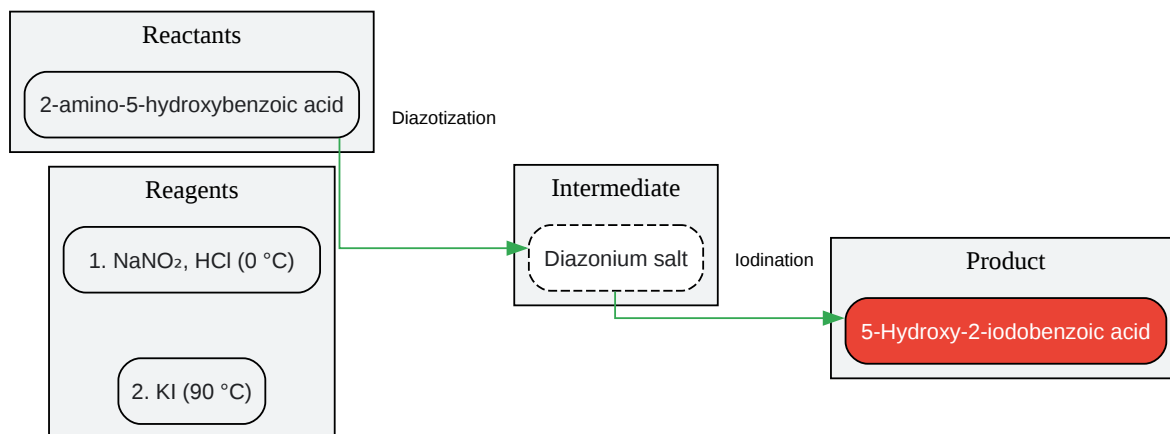
- Prepare a solution of potassium iodide (3.24 g, 19.5 mmol) in 5 mL of water.
- Slowly add the potassium iodide solution to the freshly prepared diazonium salt solution.
- Upon completion of the addition, heat the reaction mixture to 90 °C and maintain this temperature with stirring for 30 minutes. The evolution of nitrogen gas should be observed.<sup>[4]</sup>

#### Step 3: Work-up and Purification

- Allow the reaction mixture to cool to room temperature.
- Transfer the mixture to a separatory funnel and perform an extraction with ethyl acetate.
- Wash the combined organic layers with water.
- Dry the organic phase over anhydrous magnesium sulfate.
- Remove the drying agent by filtration, and concentrate the filtrate using a rotary evaporator.
- The resulting crude product, a brown solid, should be purified by silica gel column chromatography to yield pure **5-Hydroxy-2-iodobenzoic acid**.<sup>[4]</sup>

## Visualizations

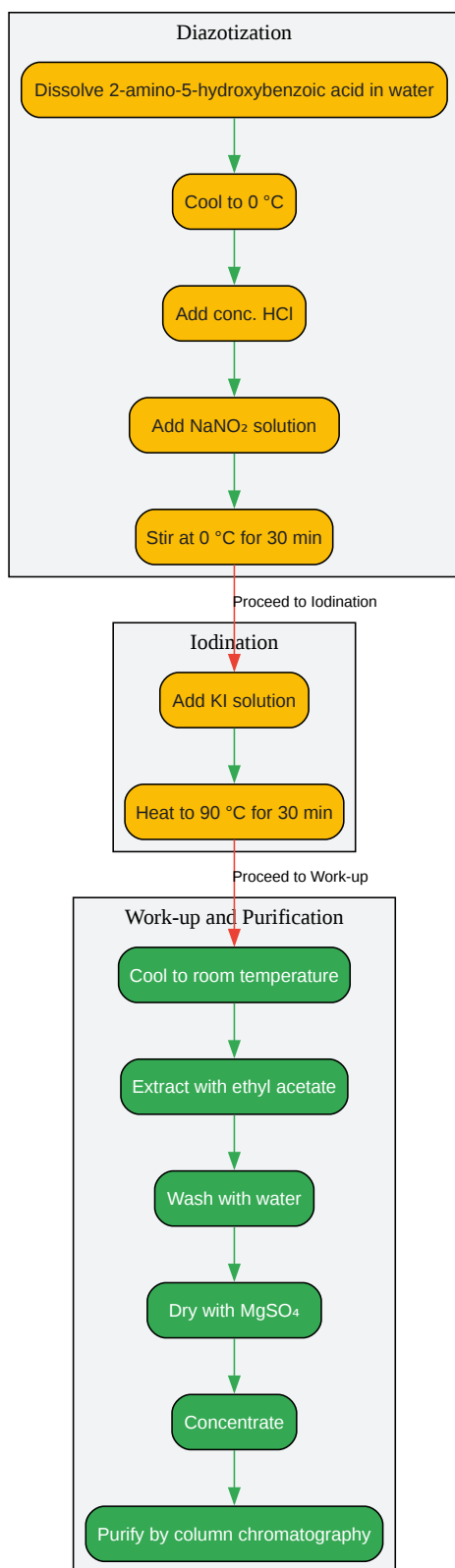
### Chemical Reaction Pathway



[Click to download full resolution via product page](#)

Caption: Synthesis of **5-Hydroxy-2-iodobenzoic acid**.

## Experimental Workflow



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis.

## Conclusion

The synthesis of **5-Hydroxy-2-iodobenzoic acid** from 2-amino-5-hydroxybenzoic acid utilizing the Sandmeyer reaction is an efficient and high-yielding method. Adherence to the outlined protocol, particularly the strict temperature control during the diazotization stage, is crucial for achieving optimal results. The provided characterization data serves as a reliable reference for product verification, establishing this procedure as a valuable tool for researchers and professionals engaged in pharmaceutical development and chemical synthesis.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Sandmeyer Reaction [organic-chemistry.org]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-HYDROXY-2-IODOBENZOIC ACID | 57772-57-3 [chemicalbook.com]
- To cite this document: BenchChem. [synthesis of 5-Hydroxy-2-iodobenzoic acid from 2-amino-5-hydroxybenzoic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1302134#synthesis-of-5-hydroxy-2-iodobenzoic-acid-from-2-amino-5-hydroxybenzoic-acid]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)